

Saquinavir-d9 certificate of analysis explained

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Compound of Interest

Compound Name: Saquinavir-d9

Cat. No.: B577459

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An In-depth Technical Guide to the **Saquinavir-d9** Certificate of Analysis

Introduction to Saquinavir-d9

Saquinavir-d9 is the deuterium-labeled form of Saquinavir, a potent HIV protease inhibitor used in antiretroviral therapy.[1][2][3] The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes **Saquinavir-d9** an ideal internal standard for the quantification of Saquinavir in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Its primary application is in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure accurate and precise measurement of the parent drug, Saquinavir.[5]

A Certificate of Analysis (CoA) for **Saquinavir-d9** is a critical document that provides detailed information about its identity, purity, and quality. For researchers, scientists, and drug development professionals, understanding the data presented in a CoA is essential for ensuring the reliability and validity of experimental results. This guide explains the core components of a **Saquinavir-d9** CoA, including its chemical properties, analytical testing methods, and data interpretation.

Data Presentation: Summary of Quantitative Data

The quantitative data typically found on a **Saquinavir-d9** Certificate of Analysis is summarized below. These tables provide a clear overview of the key specifications for this reference material.

Table 1: Chemical and Physical Properties

Property	Value
Chemical Name	(2S)-N1-[(1S,2R)-3-[(3S,4aS,8aS)-3-[[[(1,1-di(methyl-d3)ethyl-2,2,2-d3)amino]carbonyl]octahydro-2(1H)-isoquinoliny]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinoliny]carbonyl)amino]-butanediamide[4]
Synonyms	Ro 31-8959-d9, Fortovase-d9, Invirase-d9[2][6]
CAS Number	1356355-11-7[1][4][7][8][9]
Molecular Formula	C ₃₈ H ₄₁ D ₉ N ₆ O ₅ [1][4][6][8][9]
Molecular Weight	679.90 g/mol [4][6][8][9]
Exact Mass	679.4408[8]
Appearance	Solid[4]
Solubility	Soluble in Chloroform and Methanol[4]
Storage Conditions	-20°C, dry and sealed[4][5]

Table 2: Purity and Isotopic Enrichment

Specification	Value
Purity	≥98%[5]
Isotopic Enrichment	≥99% deuterated forms (d ₁ -d ₉)[4]

Experimental Protocols

The primary use of **Saquinavir-d9** is as an internal standard for the quantification of Saquinavir in biological samples. The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[10][11]

Protocol: Quantification of Saquinavir in Human Plasma using LC-MS/MS

This protocol describes a general methodology for determining the concentration of Saquinavir in human plasma.

1. Sample Preparation (Protein Precipitation):

- To 200 μL of human plasma, add a known concentration of **Saquinavir-d9** as the internal standard.
- Add 600 μL of an extracting solution, such as 0.3 M zinc sulfate in a water/methanol mixture (e.g., 30:70, v/v), to precipitate plasma proteins.[\[12\]](#)[\[13\]](#)
- Vortex the mixture for approximately 5 minutes to ensure thorough mixing and precipitation.[\[13\]](#)
- Centrifuge the sample at high speed (e.g., 13,000 rpm) for 3-10 minutes to pellet the precipitated proteins.[\[13\]](#)[\[14\]](#)
- Carefully transfer the supernatant to a clean autosampler vial for analysis.[\[13\]](#)

2. Chromatographic Separation (HPLC):

- Column: A reverse-phase C18 column (e.g., Kromasil RP-18) is typically used.[\[11\]](#)
- Mobile Phase: An isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
- Flow Rate: A typical flow rate is maintained to ensure optimal separation.
- Injection Volume: A small volume of the extracted sample (e.g., 10-20 μL) is injected into the HPLC system.

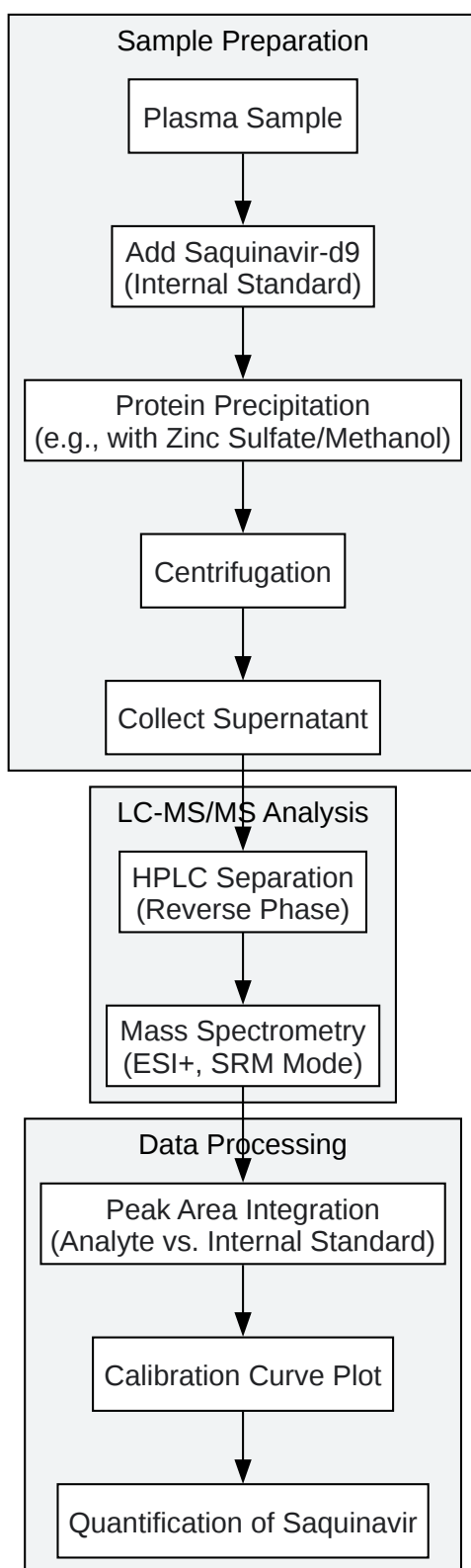
3. Mass Spectrometric Detection (MS/MS):

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly employed.[\[11\]](#)[\[14\]](#)

- Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.^{[11][14]} This involves monitoring specific precursor-to-product ion transitions for both Saquinavir and the **Saquinavir-d9** internal standard.
 - Saquinavir Transition: m/z 671.4 \rightarrow m/z 570.3^[14]
 - **Saquinavir-d9** Transition: m/z 679.9 (approx.) \rightarrow product ion (shifted by the mass of deuterium). Note: A similar deuterated standard, $^2\text{H}_5$ -saquinavir, used a transition of m/z 676.4 \rightarrow m/z 575.3.^[14]
- Data Analysis: The concentration of Saquinavir in the original sample is calculated by comparing the peak area ratio of the analyte (Saquinavir) to the internal standard (**Saquinavir-d9**) against a calibration curve prepared with known concentrations of Saquinavir.

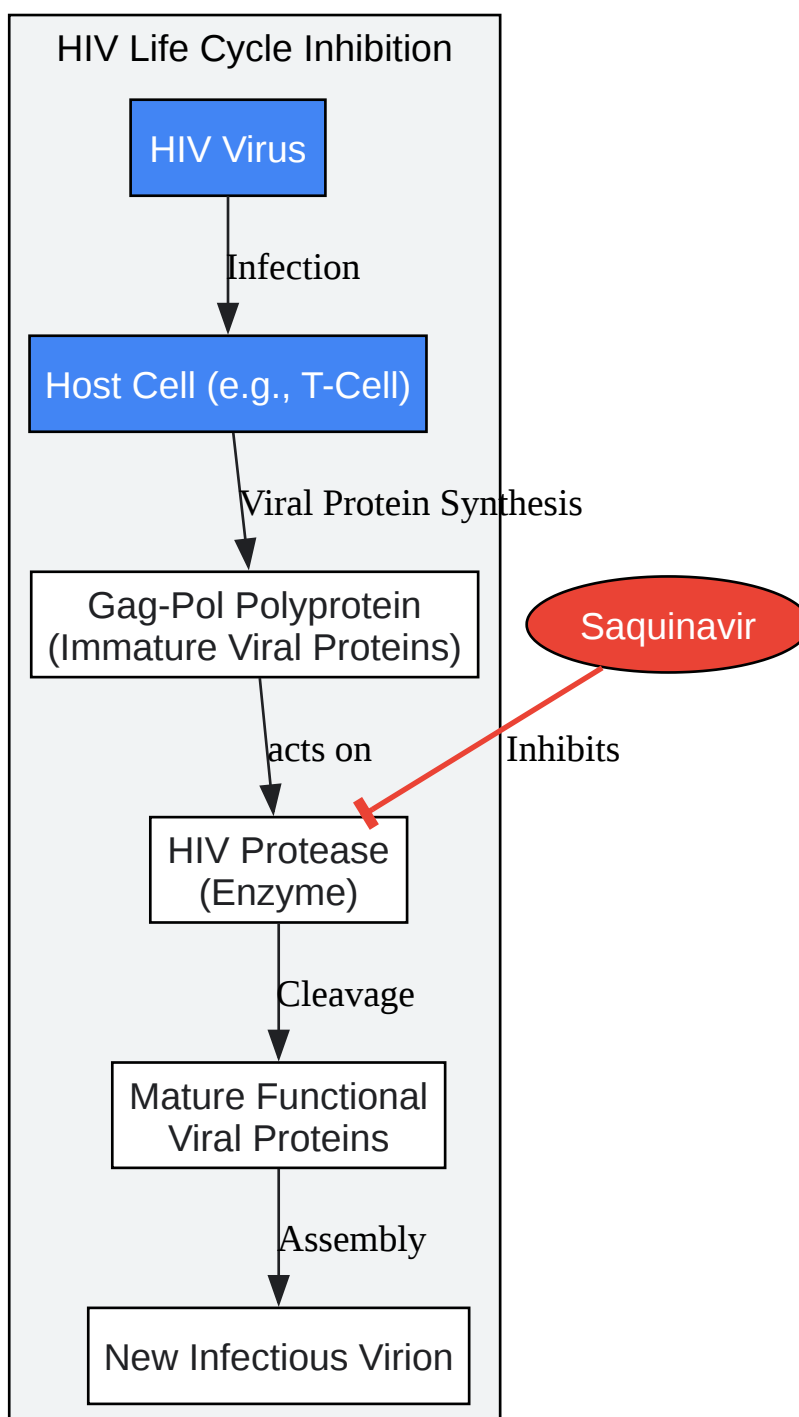
Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the mechanism of action of Saquinavir.



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Caption: Workflow for Saquinavir quantification using **Saquinavir-d9**.



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Caption: Saquinavir's mechanism of action in inhibiting HIV protease.

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